molecular formula C8H10FN B1304795 4-Fluoro-3-methylbenzylamine CAS No. 261951-68-2

4-Fluoro-3-methylbenzylamine

Cat. No. B1304795
M. Wt: 139.17 g/mol
InChI Key: PQXWYQZQCWWMDQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzylamine is a compound that has not been directly studied in the provided papers. However, the papers do discuss various fluorobenzylamines and their derivatives, which are structurally related to 4-Fluoro-3-methylbenzylamine. These compounds are of interest due to their applications in the synthesis of PET radiotracers, neuroimaging agents, and their potential in functional materials and photoresponsive properties .

Synthesis Analysis

The synthesis of fluorobenzylamines and their derivatives is a key focus in several studies. For instance, a novel synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) is described using transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN), which is a method that could be adapted for automated syntheses . Another paper reports a practical synthesis of 4-fluoro-2-(methylthio)benzylamine, highlighting the regioselective introduction of a methylthio moiety through metallation or nucleophilic aromatic substitution . These methods provide insights into potential synthetic routes that could be applied to 4-Fluoro-3-methylbenzylamine.

Molecular Structure Analysis

The molecular structure and dynamics of fluorobenzylamines are influenced by substituents on the benzene ring. For example, the rotational spectrum of 2-fluorobenzylamine shows the presence of stable conformers, with the global minimum stabilized by an intramolecular hydrogen bond between the fluorine atom and the amino group . This information could be relevant to understanding the conformational preferences of 4-Fluoro-3-methylbenzylamine.

Chemical Reactions Analysis

Fluorobenzylamines participate in various chemical reactions, often as intermediates or building blocks for more complex molecules. The synthesis of 4-[(18)F]fluorobenzylamine-based thiol group-reactive prosthetic groups and its use in peptide and protein labeling are examples of such applications . Additionally, the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines demonstrate the reactivity of fluorobenzyl derivatives with amines, which could be extrapolated to reactions involving 4-Fluoro-3-methylbenzylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzylamines are determined by their molecular structure. The spectrofluorimetric determination of 5-hydroxyindoles using benzylamine as a fluorogenic reagent indicates the role of benzylamine derivatives in analytical chemistry . The photophysical properties of 4-(3-fluorobenzylideneamino)antipyrine, with its non-planar molecular device and strong vibrational activities, suggest that fluorobenzylamines could have interesting optical and electronic properties . These findings could inform the expected properties of 4-Fluoro-3-methylbenzylamine.

Scientific Research Applications

  • Synthetic Communities and Assembly Dynamics

    • Field : Microbiology
    • Application : 4-Fluoro-3-methylbenzylamine is used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics . This strategy employs three distinguishable fluorescent proteins in single and double combinations .
    • Method : The DFM constructions are built using the pTn7-SCOUT plasmid family, enabling modular assembly, and facilitating the interchangeability of expression and antibiotic cassettes in a single reaction . Through the application of flow cytometry, a diverse six-member synthetic community (SynCom) is differentiated, quantified, and tracked under various complex conditions like root rhizosphere .
    • Results : The DFM strategy showed different colonisation assembly dynamics between pea and barley roots . This disparity became significant from 3 dpi with colonisation counts of 4.2·10^6 ± 2.4·10^6 egr for EcAA4 RY and 1.7·10^7 ± 7.9·10^6 egr for PfSBW25 B .
  • Synthesis of Novel Thioureas

    • Field : Organic Chemistry
    • Application : 4-Fluoro-3-methylbenzylamine is used in the synthesis of novel thioureas with diuretic and saluretic activity .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

4-Fluoro-3-methylbenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXWYQZQCWWMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379120
Record name 4-Fluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzylamine

CAS RN

261951-68-2
Record name 4-Fluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluoro-3-methylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Buchler, US Ismailani, N MacMullin… - Journal of Medicinal …, 2023 - ACS Publications
… Following the procedure described for 4a, compound 4d was prepared from compound 3 and 4-fluoro-3-methylbenzylamine. The crude mixture was purified by column chromatography …
Number of citations: 4 pubs.acs.org
J Tian, KB Teuscher, ER Aho, JR Alvarado… - Journal of medicinal …, 2019 - ACS Publications
WD repeat domain 5 (WDR5) is a member of the WD40-repeat protein family that plays a critical role in multiple chromatin-centric processes. Overexpression of WDR5 correlates with a …
Number of citations: 36 pubs.acs.org
P Brear, J Telford, GL Taylor, NJ Westwood - ChemBioChem, 2012 - Wiley Online Library
… 2-[(4-Fluoro-3-methylbenzyl)ammonio]ethanesulfonate (23): According to general procedure A, a solution of 4-fluoro-3-methylbenzylamine (0.092 g, 0.66 mmol) in MeOH (0.75 mL) and …
KM Upman - 2016 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) family. PAI-1 is involved in the regulation of fibrinolysis, which is the breakdown of …
Number of citations: 4 search.proquest.com
JZ Li, JJ He, BL Lei, HX Liu, P Gramatica - J. Comput. Sci. Eng, 2013 - asocse.org
A basic problem in QSAR modeling is how to obtain proper molecular conformations to generate descriptors. In pharmaceutical chemistry, it is ideal if the active conformation can be …
Number of citations: 3 www.asocse.org

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